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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzofuran

Cat. No.: B1280059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-
Bromo-3-methyl-1-benzofuran (CAS No: 33118-85-3). The document details the spectroscopic
data and methodologies used to confirm the chemical structure of this important synthetic
intermediate.

Molecular Structure and Properties

5-Bromo-3-methyl-1-benzofuran is a halogenated heterocyclic compound with a molecular
formula of CoH7BrO and a molecular weight of 211.06 g/mol . The structure consists of a
benzofuran core substituted with a bromine atom at the 5-position and a methyl group at the 3-
position. It is typically a liquid at room temperature. The presence of the bromine atom and the
benzofuran scaffold makes it a valuable building block in the synthesis of more complex
molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Spectroscopic Data for Structural Confirmation

The structural confirmation of 5-Bromo-3-methyl-1-benzofuran is achieved through a
combination of spectroscopic technigues, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy
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Proton NMR spectroscopy provides detailed information about the number, environment, and
connectivity of hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 5-Bromo-3-methyl-1-benzofuran

Coupling

Chemical Shift o Number of .

Multiplicity Constant (J) Assignment
(3) ppm Protons

Hz

7.67 d 1.77 1 H-4
7.45-7.38 m - 2 H-2, H-6
7.38-7.32 m - 1 H-7
2.24 d 1.26 3 -CHs

Experimental Protocol: A sample of 5-Bromo-3-methyl-1-benzofuran is dissolved in deuterated
chloroform (CDCIs). The *H NMR spectrum is recorded on a 400 MHz spectrometer. The
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

3C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

Carbon NMR spectroscopy identifies the number of unique carbon atoms and provides insight
into their chemical environment. The following data is based on spectral prediction due to the
limited availability of experimental data in the public domain.

Table 2: Predicted 13C NMR Spectroscopic Data for 5-Bromo-3-methyl-1-benzofuran
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Chemical Shift (8) ppm Carbon Assignment
154.1 C-7a

144.9 C-2

129.7 C-3a

126.8 C-6

1235 C-4

115.3 C-5

112.9 C-7

112.4 C-3

9.4 -CHs

Experimental Protocol (General): A sample of the compound is dissolved in a suitable
deuterated solvent (e.g., CDCIs). The 13C NMR spectrum is acquired on a spectrometer
operating at a frequency of 100 MHz. The spectrum is typically proton-decoupled to simplify the
signals to singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its identity.

Table 3: Mass Spectrometry Data for 5-Bromo-3-methyl-1-benzofuran

m/z Interpretation

Molecular ion peak [M]* and [M+2]*,

210/212
characteristic isotopic pattern for bromine
195/197 [M-CHs]*
131 [M-Br]*
102 [M-Br-CHOJ*
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Experimental Protocol: The mass spectrum is obtained using an electron ionization (El) mass
spectrometer. The sample is introduced into the ion source, where it is bombarded with
electrons, causing ionization and fragmentation. The resulting ions are separated based on
their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 5-Bromo-3-methyl-1-benzofuran

Wavenumber (cm—?) Bond Vibration Functional Group
~3100 C-H stretch Aromatic

~2920 C-H stretch Methyl

~1600, ~1470 C=C stretch Aromatic ring

~1250 C-O-C stretch Aryl ether

~800 C-H bend Aromatic (out-of-plane)
~600 C-Br stretch Aryl bromide

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A thin film of the liquid sample is placed between two sodium chloride plates, and
the spectrum is recorded over the range of 4000-400 cm~1.

Synthesis of 5-Bromo-3-methyl-1-benzofuran

The synthesis of 5-Bromo-3-methyl-1-benzofuran can be achieved through the cyclization of an
appropriate precursor.

Experimental Protocol: A solution of [(2-acetyl-4-bromophenyl)oxy]acetic acid (1.648 mmol) in
acetic acid (2.075 mL) is treated with sodium acetate (9.89 mmol) and acetic anhydride (21.42
mmol). The reaction solution is heated with stirring to 140 °C for 3.5 hours. After cooling, the
mixture is diluted with water and ethyl acetate and washed with 1N aqueous NaOH until the
agueous phase is basic (pH~12). The mixture is then extracted with ethyl acetate. The
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combined organic layers are washed with brine, dried over sodium sulfate, filtered, and
concentrated in vacuo to yield the product as an oil.

Visualizations
Molecular Structure

Caption: Molecular structure of 5-Bromo-3-methyl-1-benzofuran.
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Caption: Workflow for the structural elucidation of the target compound.
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[https://www.benchchem.com/product/b1280059#structural-elucidation-of-5-bromo-3-methyl-
1-benzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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